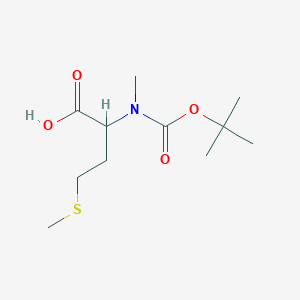

Boc-N-Me-Met-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLASRJKXDLPTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Boc-N-Me-Met-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-N-methyl-L-methionine (Boc-N-Me-Met-OH), a crucial building block for the synthesis of N-methylated peptides. N-methylation is a key chemical modification in peptide drug design, offering a strategic approach to enhance the therapeutic properties of peptide candidates. This document outlines the physicochemical properties of this compound, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and discusses the biological implications of incorporating N-methyl-methionine into peptide structures.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Parameter | Value |

| CAS Number | 66959-86-2[1] |

| Molecular Formula | C₁₁H₂₁NO₄S |

| Molecular Weight | 263.35 g/mol |

| Synonyms | Boc-N-methyl-L-methionine, N-(tert-Butoxycarbonyl)-N-methyl-L-methionine |

The Significance of N-Methylation in Peptide Drug Discovery

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful tool for optimizing peptide-based therapeutics. This seemingly minor modification can profoundly influence a peptide's conformational flexibility and its susceptibility to enzymatic degradation.

The introduction of an N-methyl group can:

-

Enhance Metabolic Stability: By sterically hindering the access of proteases, N-methylation can significantly increase the in vivo half-life of a peptide.[2]

-

Improve Oral Bioavailability: Increased lipophilicity and resistance to degradation can lead to improved absorption after oral administration, a major goal in peptide drug development.[3][4]

-

Modulate Bioactivity: The conformational constraints imposed by N-methylation can lock a peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[3][5]

-

Increase Cell Permeability: The reduction in hydrogen bonding capacity can facilitate the passage of cyclic peptides across cell membranes.[4]

The incorporation of N-methylated amino acids, such as N-methyl-methionine, is therefore a critical strategy in the development of novel peptide drugs with improved pharmacokinetic and pharmacodynamic profiles.[5][6]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following section details a general protocol for the incorporation of this compound into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

This compound

-

Appropriate solid support resin (e.g., Merrifield or PAM resin)

-

Other Boc-protected amino acids

-

Coupling reagents (e.g., HATU, PyBOP/HOAt)[7]

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (for Fmoc removal if using a mixed Boc/Fmoc strategy)

-

Cleavage cocktail (e.g., HF or TFMSA based)

-

Scavengers (e.g., dithioethane for methionine-containing peptides)

General SPPS Cycle for Incorporating this compound

The synthesis of peptides containing N-methylated amino acids can be challenging due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[7] The use of more potent coupling reagents is often necessary.[7]

Workflow Diagram:

Caption: General workflow for Boc-SPPS.

Step-by-Step Protocol:

-

Resin Preparation: Swell the chosen solid-phase resin in DMF for at least 1 hour.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with a solution of 50% TFA in DCM for approximately 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and the cleaved Boc groups.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 5-10% DIEA in DMF.

-

Washing: Wash the resin again with DMF and DCM to remove excess base.

-

Coupling of this compound:

-

Dissolve this compound (typically 3-4 equivalents relative to the resin substitution) and a suitable coupling reagent such as HATU or a combination of PyBOP and HOAt in DMF.[7]

-

Add DIEA to the activation mixture.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test (note: N-methylated amines do not give a positive result) or by taking a small sample of the resin for cleavage and LC-MS analysis.

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The cleavage cocktail should contain appropriate scavengers, such as dithioethane, to prevent side reactions with the methionine residue.

-

Purification and Analysis: The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and HPLC analysis.

Signaling Pathways and Biological Context

While specific signaling pathways directly modulated by peptides containing N-methyl-methionine are not extensively documented in publicly available literature, the incorporation of N-methylated amino acids, in general, is a strategy employed to enhance the interaction of peptides with their biological targets. The conformational rigidity imparted by N-methylation can lead to higher receptor affinity and selectivity.

The biological effects of N-methylated peptides are diverse and depend on the parent peptide sequence. For example, N-methylation has been shown to be crucial for the immunosuppressive activity of cyclosporin A and has been used to develop potent and selective analogs of somatostatin and other bioactive peptides.[4] The rationale for using this compound in peptide synthesis is often to probe structure-activity relationships and to improve the drug-like properties of a peptide lead.

Logical Relationship Diagram:

Caption: Role in drug discovery.

Conclusion

This compound is a valuable reagent for medicinal chemists and peptide scientists seeking to enhance the therapeutic potential of peptide-based drugs. The strategic incorporation of N-methyl-methionine can overcome some of the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The protocols and information provided in this guide are intended to support researchers in the effective utilization of this important building block in their drug discovery and development efforts.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Boc-N-methyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butyloxycarbonyl-N-methyl-L-methionine (Boc-N-methyl-L-methionine), a valuable building block in peptide synthesis and drug discovery. The document details the synthetic protocols for the preparation of the precursor, Boc-L-methionine, and its subsequent N-methylation. Quantitative data is presented in structured tables, and experimental procedures are described in detail. Furthermore, logical workflows for the synthesis and its application in solid-phase peptide synthesis (SPPS) are visualized using diagrams.

Synthesis of Boc-L-methionine

The initial step in the synthesis of Boc-N-methyl-L-methionine is the protection of the amino group of L-methionine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry to prevent unwanted side reactions during peptide coupling.

Experimental Protocol: Boc Protection of L-methionine

A solution of L-methionine is prepared in a mixture of water and a suitable organic solvent, such as acetonitrile or dioxane. The solution is cooled in an ice bath, and a base, typically sodium hydroxide, is added. Di-tert-butyl dicarbonate (Boc anhydride), the Boc-protecting agent, is then added portion-wise to the cooled solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Following the reaction, the organic solvent is removed under reduced pressure. The aqueous residue is then subjected to a work-up procedure to isolate the Boc-protected product. This typically involves washing with an organic solvent like dichloromethane to remove any unreacted Boc anhydride and other impurities. The pH of the aqueous layer is then adjusted to be acidic (around pH 3) using a mild acid, such as citric acid or dilute hydrochloric acid, which protonates the carboxylic acid group of the product. The product is then extracted into an organic solvent, such as ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over an anhydrous drying agent like sodium sulfate, and the solvent is evaporated to yield Boc-L-methionine.

Quantitative Data for Boc-L-methionine Synthesis

| Parameter | Value | Reference |

| Starting Material | L-Methionine | [1] |

| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | [1] |

| Solvent | Water/Acetonitrile | [1] |

| Reaction Time | 12 hours | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Yield | ~95% | [1] |

| Purity | High (typically >98%) | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 47-50 °C | [2] |

Characterization Data for Boc-L-methionine

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 5.15 (d, 1H), 4.40 (m, 1H), 2.58 (t, 2H), 2.15-1.95 (m, 2H), 2.10 (s, 3H), 1.45 (s, 9H) | [3] |

| Mass Spectrometry (ESI+) | m/z: 250.1 [M+H]⁺, 272.1 [M+Na]⁺ | [4] |

Synthesis of Boc-N-methyl-L-methionine

The second stage of the synthesis involves the N-methylation of the Boc-protected L-methionine. A common and effective method for this transformation is the use of a strong base, such as sodium hydride, to deprotonate the nitrogen atom, followed by quenching with an electrophilic methyl source, typically methyl iodide.

Experimental Protocol: N-methylation of Boc-L-methionine

In a flame-dried, inert-atmosphere flask, Boc-L-methionine is dissolved in a dry aprotic solvent, most commonly tetrahydrofuran (THF). The solution is cooled in an ice bath. Sodium hydride (typically a 60% dispersion in mineral oil) is added portion-wise to the stirred solution. The addition of sodium hydride results in the deprotonation of both the carboxylic acid and the N-H of the Boc-protected amine, forming a dianion. Following the deprotonation, methyl iodide is added to the reaction mixture. The reaction is then allowed to warm to room temperature and is stirred overnight.

The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride while cooling in an ice bath. The resulting mixture is then acidified to a pH of approximately 2-3 with a dilute acid, such as 1 M HCl. The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Boc-N-methyl-L-methionine. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Boc-N-methyl-L-methionine Synthesis

| Parameter | Value | Reference |

| Starting Material | Boc-L-methionine | [5] |

| Reagents | Sodium Hydride, Methyl Iodide | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Reaction Time | Overnight | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [5] |

| Yield | 70-90% (typical) | [6] |

| Purity | >95% after purification | [6] |

| Appearance | Viscous oil or low-melting solid | |

| Molecular Weight | 263.37 g/mol |

Characterization Data for Boc-N-methyl-L-methionine

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.75-4.55 (m, 1H), 2.85 (s, 3H), 2.55 (t, 2H), 2.10-1.90 (m, 2H), 2.05 (s, 3H), 1.48 (s, 9H) (Expected shifts based on related structures) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.5, 156.0, 80.5, 58.0, 32.0, 31.0, 28.5, 15.0 (Expected shifts based on related structures) |

| Mass Spectrometry (ESI+) | m/z: 264.1 [M+H]⁺, 286.1 [M+Na]⁺ (Expected) |

Visualized Workflows

Synthesis Pathway of Boc-N-methyl-L-methionine

Caption: Synthetic route to Boc-N-methyl-L-methionine.

Experimental Workflow for N-methylation

Caption: Step-by-step workflow for N-methylation.

Application in Solid-Phase Peptide Synthesis (SPPS)

Caption: Boc-N-methyl-L-methionine in SPPS.

References

- 1. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]

- 2. BOC-L-Methionine CAS#: 2488-15-5 [m.chemicalbook.com]

- 3. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. research.monash.edu [research.monash.edu]

The Role of N-Methylation in Enhancing Peptide Conformational Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a critical modification in medicinal chemistry. This seemingly minor alteration can profoundly influence a peptide's three-dimensional structure, stability, and pharmacokinetic properties. This guide provides an in-depth exploration of the core principles of N-methylation, its impact on conformational stability, and the experimental methodologies used to study its effects.

Core Concepts of N-Methylation

N-methylation introduces significant changes to the peptide backbone that directly impact its conformational flexibility and stability.

-

Steric Hindrance and Conformational Restriction: The addition of a methyl group to the amide nitrogen creates steric hindrance, which restricts the rotation around the peptide bond. This limitation on the available conformational space can "lock" a peptide into a more defined, and often more bioactive, conformation.[1][2] This rigidification of the peptide backbone is a key factor in enhancing stability.[3]

-

Elimination of Hydrogen Bond Donors: Each N-methylation removes an amide proton (N-H), which is a crucial hydrogen bond donor. This prevents the formation of intramolecular hydrogen bonds that might otherwise stabilize certain secondary structures.[4] However, it also protects the peptide from enzymes that recognize and cleave based on these hydrogen-bonding patterns.

-

Increased Lipophilicity: The methyl group increases the hydrophobicity (lipophilicity) of the peptide.[2] This can enhance the peptide's ability to cross cell membranes, a significant advantage for oral bioavailability.[3][5]

-

Proteolytic Resistance: Proteases, the enzymes responsible for peptide and protein degradation, often recognize their substrates through interactions with the peptide backbone. N-methylation can disrupt these recognition sites, providing a steric shield that significantly increases the peptide's resistance to enzymatic degradation and extends its in vivo half-life.[1][6]

Quantitative Impact of N-Methylation on Peptide Stability

The effects of N-methylation can be quantified through various biophysical and pharmacokinetic parameters. The following tables summarize key data from published studies, illustrating the tangible benefits of this modification.

Table 1: Effect of N-Methylation on Oral Bioavailability

| Peptide Analog | Number of N-Methylations | Oral Bioavailability (%) in Rat | Reference |

| Cyclic Hexapeptide | 0 | Low (not specified) | [3] |

| Cyclic Hexapeptide | 3 | 28 | [3] |

| Veber-Hirschmann Analog | 0 | Poorly bioavailable | [5] |

| Tri-N-methylated Veber-Hirschmann Analog | 3 | 10 | [5] |

Table 2: Impact of N-Methylation on Receptor Binding and Biological Activity

| Peptide | N-Methylation Site(s) | Change in Biological Activity | Reference |

| Somatostatin Analog | N-methyl scan of 30 analogs | 7 variants retained similar affinity | [3] |

| Melanocortin Peptides | Various | Reduced biological activity and selectivity | [1] |

| GPIIb-IIIa Antagonist | Multiple N-methylation | Increased selectivity for integrin subtypes | [5] |

Experimental Protocols

A thorough understanding of N-methylation's effects relies on robust experimental methodologies. Below are detailed protocols for the synthesis and analysis of N-methylated peptides.

This protocol describes a common method for N-methylating a peptide while it is still attached to the solid-phase resin during synthesis.[7]

Materials:

-

Peptide-on-resin

-

O-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Methyl p-toluenesulfonate (MeOTs) or Methyl Iodide (MeI)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

2-Mercaptoethanol

Procedure:

-

Sulfonamide Formation:

-

Swell the peptide-resin in DMF.

-

Add a solution of o-NBS-Cl (10 eq) and DIPEA (5 eq) in DMF.

-

Shake at room temperature for 1-2 hours.

-

Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

-

Methylation:

-

Add a solution of MeOTs (10 eq) and DBU (5 eq) in DMF.

-

Shake at room temperature for 30 minutes.

-

Wash the resin with DMF.

-

-

Sulfonamide Cleavage:

-

Add a solution of 2-Mercaptoethanol (20 eq) and DBU (10 eq) in DMF.

-

Shake at room temperature for 30 minutes.

-

Wash the resin with DMF, DCM, and Methanol (MeOH).

-

-

Peptide Cleavage and Purification:

-

Cleave the N-methylated peptide from the resin using a standard cleavage cocktail (e.g., Trifluoroacetic acid-based).

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

NMR is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[8]

Procedure:

-

Sample Preparation:

-

Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[3]

-

Add a known concentration of an internal standard (e.g., Tetramethylsilane - TMS).

-

-

1D NMR Spectroscopy:

-

Acquire a 1D ¹H NMR spectrum to identify the chemical shifts of all protons. The presence of N-methyl groups will be evident as singlets in the 2.5-3.5 ppm range.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[8]

-

-

Structure Calculation:

-

Use the distance restraints from NOESY/ROESY spectra, along with dihedral angle restraints from J-coupling constants, as input for structure calculation software (e.g., CYANA, CNS).[8]

-

Generate an ensemble of low-energy structures that are consistent with the experimental data.

-

This assay measures the resistance of a peptide to degradation by proteases.

Materials:

-

N-methylated peptide and non-methylated control peptide.

-

Protease solution (e.g., trypsin, chymotrypsin, or serum/intestinal homogenate).[2]

-

Reaction buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4).

-

Quenching solution (e.g., 10% Trifluoroacetic acid - TFA).

Procedure:

-

Incubation:

-

Incubate a known concentration of the peptide with the protease solution at 37°C.

-

Take aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Quenching:

-

Stop the enzymatic reaction in each aliquot by adding the quenching solution.

-

-

Analysis:

-

Analyze the amount of remaining intact peptide in each aliquot by RP-HPLC.

-

Integrate the peak area corresponding to the intact peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of remaining peptide against time.

-

Calculate the half-life (t₁/₂) of the peptide under the assay conditions. A longer half-life indicates greater proteolytic stability.

-

Visualizations

Visual representations of workflows and concepts are essential for a clear understanding of the role of N-methylation.

Caption: Workflow for On-Resin N-Methylation of Peptides.

Caption: Impact of N-Methylation on Peptide Backbone Properties.

Caption: Role of N-Methylation in Peptide Drug Discovery Workflow.

Conclusion

N-methylation is a powerful and versatile tool in peptide and medicinal chemistry. By strategically introducing methyl groups into the peptide backbone, researchers can significantly enhance conformational stability, proteolytic resistance, and membrane permeability.[2][9] While N-methylation can sometimes reduce biological activity by altering the bioactive conformation, a systematic "N-methyl scan" can identify positions where methylation is beneficial, leading to the development of peptide-based therapeutics with improved drug-like properties.[5] The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for professionals engaged in the design and development of next-generation peptide drugs.

References

- 1. Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 9. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N-methylated methionine

For Researchers, Scientists, and Drug Development Professionals

N-methylated methionine, a derivative of the essential amino acid L-methionine, is a compound of growing interest in the fields of biochemistry and pharmacology. The addition of a methyl group to the alpha-amino group of methionine can significantly alter its physicochemical properties, bioavailability, and biological activity. This technical guide provides an in-depth overview of the core physical and chemical properties of N-methylated methionine, detailed experimental protocols, and an exploration of its role in key signaling pathways.

Core Physical and Chemical Properties

The methylation of the primary amine in methionine to a secondary amine influences several key physicochemical parameters. The following tables summarize the available quantitative data for N-methyl-L-methionine, with comparisons to its parent compound, L-methionine, where relevant.

Table 1: General and Physical Properties of N-Methyl-L-Methionine

| Property | Value | Source |

| Molecular Formula | C6H13NO2S | PubChem[1] |

| Molecular Weight | 163.24 g/mol | PubChem[1] |

| Melting Point | 255-257 °C | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Data not available for N-methyl-L-methionine. L-methionine has a solubility of 56.6 g/L at 25 °C. | PubChem[2] |

| LogP (Octanol-Water Partition Coefficient) | -1.8 (Predicted) | PubChem[1] |

Table 2: Chemical and Spectroscopic Properties of N-Methyl-L-Methionine

| Property | Value | Source |

| IUPAC Name | (2S)-2-(methylamino)-4-(methylsulfanyl)butanoic acid | PubChem[1] |

| CAS Number | 42537-72-4 | PubChem[1] |

| pKa (Strongest Acidic) | 2.25 (Predicted) | - |

| pKa (Strongest Basic) | Data not available | - |

| Canonical SMILES | CN--INVALID-LINK--C(=O)O | PubChem[1] |

| InChI Key | YAXAFCHJCYILRU-YFKPBYRVSA-N | PubChem[1] |

Experimental Protocols

Synthesis and Purification of N-Methyl-L-Methionine

Objective: To synthesize N-methyl-L-methionine from L-methionine.

Materials:

-

L-methionine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Protection of the Carboxylic Acid (if necessary): To avoid esterification as a side reaction, the carboxylic acid group of L-methionine can be protected, for example, as a benzyl ester. This adds extra steps of protection and deprotection. For a more direct approach, careful control of reaction conditions is crucial.

-

N-Methylation Reaction:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend L-methionine in a mixture of anhydrous THF and a small amount of anhydrous DMF.

-

Cool the suspension in an ice bath.

-

Carefully add sodium hydride (NaH) portion-wise to the suspension. The NaH will deprotonate the amino group. Allow the reaction to stir for 30 minutes at 0°C.

-

Slowly add methyl iodide (CH3I) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water to decompose any unreacted NaH.

-

Acidify the mixture with 1 M HCl to a pH of approximately 6.

-

Extract the aqueous layer with diethyl ether or ethyl acetate multiple times.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude N-methyl-L-methionine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to purify the product.

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxic effects of N-methylated methionine on cancer cell lines using a crystal violet assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-methylated methionine on a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

N-methylated methionine stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and filter-sterilized)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

10% acetic acid solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the N-methylated methionine stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of N-methylated methionine. Include a vehicle control (medium with the solvent used for the stock solution).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Staining and Quantification:

-

After the incubation period, gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of 10% formalin to each well and incubate for 15 minutes at room temperature.

-

Remove the formalin and wash the plate with water.

-

Stain the cells with 100 µL of crystal violet solution for 20 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at a wavelength of 595 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the N-methylated methionine concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software.

-

Signaling Pathways and Biological Activity

The biological activity of N-methylated methionine is not as extensively studied as its parent compound, L-methionine. However, based on the known roles of methionine and the general effects of N-methylation, we can infer its potential involvement in several key cellular processes.

Methionine metabolism is intricately linked to two critical signaling pathways: the mTOR (mechanistic target of rapamycin) pathway and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . Methionine itself, and its metabolite S-adenosylmethionine (SAM), are key players in these pathways.

Methionine Metabolism and its Connection to Major Signaling Pathways

The diagram below illustrates the central role of methionine in cellular metabolism and its connections to the mTOR and NF-κB signaling pathways.

Experimental Workflow for Investigating NF-κB Activation

The following diagram outlines a typical workflow to investigate the effect of N-methylated methionine on the NF-κB signaling pathway.

While direct evidence for the biological activities of N-methylated methionine is still emerging, studies on methionine restriction in cancer cells suggest that modifications to methionine metabolism can have significant therapeutic implications. The unique physicochemical properties conferred by N-methylation may lead to novel pharmacological activities that warrant further investigation. This guide serves as a foundational resource for researchers and professionals in drug development to explore the potential of N-methylated methionine.

References

Navigating the Synthesis and Application of Boc-N-Me-Met-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the incorporation of N-methylated amino acids is a pivotal strategy for modulating the conformational and pharmacokinetic properties of peptides. This in-depth technical guide focuses on N-tert-butoxycarbonyl-N-methyl-L-methionine (Boc-N-Me-Met-OH), a specialized building block for introducing N-methylated methionine residues into peptide chains. This modification can enhance metabolic stability, improve cell permeability, and fine-tune receptor binding affinity and selectivity.

While not commonly available as a stock chemical, this compound can be reliably obtained through custom synthesis from specialized suppliers. This guide provides an overview of its chemical properties, a detailed protocol for its synthesis, and its application in peptide chemistry, offering valuable insights for researchers in the field.

Commercial Availability and Typical Specifications

This compound is primarily available through custom synthesis services. Companies specializing in non-natural amino acids and peptide building blocks can synthesize this compound upon request. While specific batch data will vary, the following table summarizes the typical specifications offered by commercial suppliers for custom-synthesized this compound. For comparison, the properties of the widely available unmethylated analogue, Boc-Met-OH, are also provided.

| Parameter | This compound (Custom Synthesis) | Boc-Met-OH (Typical) |

| Purity (HPLC) | 95% to 99%[] | ≥99% |

| Molecular Formula | C₁₁H₂₁NO₄S | C₁₀H₁₉NO₄S[2][3] |

| Molecular Weight | 263.36 g/mol | 249.33 g/mol [2][3] |

| Appearance | White to off-white solid | White to faint yellow crystalline powder |

| Melting Point | Not readily available | 47-50 °C |

| Optical Rotation | To be determined by analysis | [α]20/D −22°, c = 1 in methanol |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | Soluble in organic solvents |

| Storage | Store at 2-8°C, desiccated | Store at 2-8°C |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the N-methylation of its precursor, Boc-L-methionine (Boc-Met-OH). The following protocol is a representative method adapted from established procedures for the N-methylation of Boc-protected amino acids.

Materials:

-

Boc-L-methionine (Boc-Met-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-L-methionine (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. The mixture will effervesce as hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Methylation: Cool the reaction mixture back to 0°C and add iodomethane (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and wash the organic layer with brine. Extract the aqueous layer with ethyl acetate (3x). Combine all organic extracts.

-

Acidification and Isolation: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the latter organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Application in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce an N-methylated methionine residue. The bulky Boc protecting group on the nitrogen and the methyl group present steric hindrance, which can make the subsequent coupling of the next amino acid challenging. Therefore, more potent coupling reagents are often required.

General Workflow for Incorporating this compound in Boc-SPPS:

-

Deprotection: The N-terminal Boc group of the growing peptide chain on the solid support is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

-

Coupling: The this compound is activated with a coupling reagent (e.g., HBTU, HATU, or PyBOP) in the presence of a base (e.g., DIPEA or Hünig's base) and coupled to the deprotected N-terminus of the peptide-resin.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

-

Iteration: The cycle of deprotection and coupling is repeated to elongate the peptide chain.

Impact on Peptide Structure and Function: A Signaling Pathway Perspective

The incorporation of N-methylated amino acids can significantly alter the biological activity of a peptide by influencing its conformation and, consequently, its interaction with protein targets such as G-protein coupled receptors (GPCRs). N-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and potency. Furthermore, the removal of the amide proton can disrupt hydrogen bonding networks that are crucial for enzymatic degradation, thereby enhancing the peptide's metabolic stability.

Methionine residues in peptide ligands can be involved in key interactions with receptors, including hydrophobic and sulfur-π interactions with aromatic residues in the binding pocket.[4][5][6][7] N-methylation of a methionine residue can modulate these interactions, potentially leading to altered signaling outcomes.

The diagram below illustrates a hypothetical signaling pathway involving a peptide agonist that binds to a GPCR. It depicts how N-methylation of a methionine residue within the peptide agonist could enhance its binding affinity and lead to a more sustained activation of the downstream signaling cascade.

References

- 2. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]

- 3. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the nature of the methionine–π interaction in β-hairpin peptide model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPCR Activation States Induced by Nanobodies and Mini-G Proteins Compared by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

introduction to N-methylated peptides in drug discovery

An In-depth Technical Guide to N-methylated Peptides in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by poor pharmacokinetic properties, such as low metabolic stability and cell permeability. N-methylation, the substitution of a backbone amide proton with a methyl group, is a key chemical modification strategy to overcome these limitations. This modification can profoundly alter the physicochemical properties of peptides, leading to improved drug-like characteristics. This guide provides a comprehensive overview of N-methylated peptides in drug discovery, covering their synthesis, the effects of N-methylation on peptide properties, relevant signaling pathways, and detailed experimental protocols.

The Impact of N-Methylation on Peptide Properties

N-methylation offers a powerful tool to fine-tune the properties of peptide drug candidates. The introduction of a methyl group to the peptide backbone eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric bulk, which can lead to significant changes in conformation, lipophilicity, and resistance to enzymatic degradation.

Enhanced Metabolic Stability

One of the most significant advantages of N-methylation is the increased resistance to proteolytic degradation. The steric hindrance provided by the N-methyl group can prevent or slow down the cleavage of the peptide backbone by proteases, leading to a longer plasma half-life.

Improved Cell Permeability and Oral Bioavailability

N-methylation can enhance the passive diffusion of peptides across cell membranes by reducing the number of hydrogen bond donors and by favoring conformations that shield polar groups from the lipophilic membrane interior. This can lead to improved cell permeability and, in some cases, oral bioavailability.

Conformational Control and Receptor Selectivity

The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone and can favor the formation of cis amide bonds. This conformational constraint can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity. By systematically replacing amide bonds with N-methylated amides (an "N-methyl scan"), researchers can explore the conformational requirements for biological activity.

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on the biological activity, permeability, and stability of different peptide classes.

Integrin Receptor Affinity of N-methylated RGD Peptides

Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent inhibitors of integrin receptors, which are involved in cell adhesion, migration, and angiogenesis. N-methylation can enhance both the affinity and selectivity of these peptides for specific integrin subtypes.

| Peptide | Sequence | Integrin αVβ3 IC50 (nM)[1] | Integrin αIIbβ3 IC50 (nM)[1] | Selectivity (αIIbβ3 / αVβ3) |

| L1 | cyclo(RGDfV) | 2.3 | 120 | 52 |

| P1 | cyclo(N(Me)RGDfV) | 130 | >10000 | >77 |

| P2 | cyclo(RG(N(Me)D)fV) | >10000 | >10000 | - |

| P3 | cyclo(RGDf(N(Me)V)) | 0.58 | 890 | 1534 |

| P4 | cyclo(RGD(N(Me)f)V) | 1400 | >10000 | >7 |

| P5 | cyclo(R(N(Me)G)DfV) | 240 | >10000 | >42 |

Permeability and Oral Bioavailability of N-methylated Somatostatin Analogues

Somatostatin analogues are used in the treatment of various diseases, but their application is often limited by poor oral bioavailability. Multiple N-methylations have been shown to drastically improve this parameter.

| Peptide | Number of N-methyl groups | Permeability (Papp in 10⁻⁶ cm/s)[2] | Oral Bioavailability (%)[2][3] |

| Parent Peptide | 0 | < 0.1 | Not Reported |

| Mono-N-methylated | 1 | 0.2 - 0.5 | Not Reported |

| Di-N-methylated | 2 | 0.8 - 2.5 | Not Reported |

| Tri-N-methylated | 3 | 4.0 | 28[3] |

| Penta-N-methylated | 5 | 10.1 | 33[2] |

Stability and Activity of N-methylated Ghrelin Analogues

Ghrelin is a peptide hormone that stimulates the release of growth hormone. Its therapeutic potential is limited by its short half-life. N-methylation has been explored as a strategy to improve its stability.

| Analogue | Modification | GHSR Binding Affinity (IC50, nM)[1][4] | Functional Activity (EC50, nM)[1][4] | Human Serum Stability (t1/2)[4] |

| Ghrelin(1-28) | - | 2.48 | 23 | < 30 min |

| Analogue 1 | Truncated ghrelin(1-8) | 0.09 | Not Reported | < 30 min |

| Analogue 22 | N-methylation at position 6 of Analogue 1 | ~2.5 | 119 | > 24 h |

Plasma Stability of N-methylated CXCR4 Antagonists

EPI-X4 is a natural peptide antagonist of the CXCR4 receptor, a key player in inflammation and cancer. N-terminal modifications, including N-methylation, have been shown to enhance its plasma stability.

| Peptide | N-terminal Modification | CXCR4 Binding (IC50, µM)[5] | Plasma Stability (% remaining after 8h)[5] |

| JM#21 | Unmodified | 0.11 | < 5 |

| EPI-X4-5 | N-Me-Ile | 0.26 | > 95 |

| EPI-X4-27 | N-Me-Ile (truncated) | 0.09 | > 95 |

| EPI-X4-28 | N-Me-Val (truncated) | 0.12 | > 95 |

Signaling Pathways Targeted by N-methylated Peptides

N-methylated peptides are being developed to modulate a variety of signaling pathways implicated in disease. Below are examples of such pathways.

Integrin-Mediated Signaling

N-methylated RGD peptides can selectively inhibit integrin subtypes like αVβ3, which plays a crucial role in tumor angiogenesis and metastasis. Upon binding to the extracellular matrix (ECM), integrins cluster and activate Focal Adhesion Kinase (FAK), which in turn recruits and activates Src kinase. This FAK/Src complex phosphorylates numerous downstream targets, leading to cytoskeletal rearrangements, cell proliferation, and migration.

Integrin-FAK/Src Signaling Pathway

GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. N-methylated peptides can act as agonists or antagonists of GPCRs, such as the ghrelin receptor (GHSR) or CXCR4. Ligand binding to a GPCR induces a conformational change, leading to the activation of a heterotrimeric G-protein, which then modulates the activity of downstream effector proteins like adenylyl cyclase or phospholipase C.

General GPCR Signaling Pathway

p53-MDM2 Protein-Protein Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology. N-methylated peptides are being developed to inhibit this protein-protein interaction (PPI), thereby stabilizing p53 and reactivating its tumor-suppressive functions, such as cell cycle arrest and apoptosis.

p53-MDM2 Interaction Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and evaluation of N-methylated peptides.

Solid-Phase Synthesis of N-methylated Peptides

This protocol describes a general method for the solid-phase synthesis of peptides, including the on-resin N-methylation of a specific amino acid residue.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Methanol (MeOH)

-

Dimethyl sulfate or Methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Coupling reagents (e.g., HATU, HBTU, PyBOP)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3 equivalents) using a coupling reagent like HATU (3 eq.) and DIEA (6 eq.) in DMF for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

-

On-Resin N-methylation (Fukuyama-Mitsunobu reaction): a. Sulfonamide Formation: To the deprotected N-terminal amine on the resin, add a solution of o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in NMP. React for 2 hours. b. Methylation: Add a solution of PPh3 (5 eq.) and MeOH (10 eq.) in THF/DCM. Cool to 0°C and add DIAD (5 eq.) dropwise. Allow the reaction to warm to room temperature and react for 1 hour. c. Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP for 2 x 5 minutes.

-

Chain Elongation: Continue the peptide chain elongation by repeating steps 2 and 3 for each subsequent amino acid.

-

Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.

Solid-Phase Peptide Synthesis Workflow

HPLC Purification of Peptides

Materials:

-

Crude lyophilized peptide

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Preparative reverse-phase C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture).

-

Mobile Phases: Prepare two mobile phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in ACN

-

-

HPLC Method:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved peptide onto the column.

-

Run a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution of the peptide at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm the purity and identity of the peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization by Mass Spectrometry (MALDI-TOF/ESI-MS)

Procedure for MALDI-TOF MS:

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent mixture (e.g., 50% ACN, 0.1% TFA).

-

Sample Spotting: Mix the purified peptide solution with the matrix solution on a MALDI target plate and allow it to air dry (dried-droplet method).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The observed mass should correspond to the calculated molecular weight of the N-methylated peptide.

Procedure for ESI-MS:

-

Sample Infusion: Infuse a dilute solution of the purified peptide in a suitable solvent (e.g., 50% ACN, 0.1% formic acid) directly into the electrospray source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show a series of multiply charged ions, which can be deconvoluted to determine the molecular weight of the peptide.

In Vitro Plasma Stability Assay

Materials:

-

Purified N-methylated peptide and non-methylated control

-

Human plasma (or plasma from other species)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Internal standard

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

-

Incubation: Dilute the peptide stock solution into pre-warmed plasma at 37°C to a final concentration of 1-10 µM.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold ACN with an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge to precipitate plasma proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining peptide at each time point.

-

Data Analysis: Plot the percentage of remaining peptide versus time. Calculate the half-life (t1/2) of the peptide in plasma.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Phosphate-buffered saline (PBS)

-

Dodecane

-

Lecithin

-

Test peptides and control compounds

Procedure:

-

Lipid Membrane Preparation: Coat the filter of the donor plate with a solution of lecithin in dodecane and allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.

-

Donor Plate Preparation: Add the test peptide solution (in buffer) to the wells of the donor plate.

-

Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-16 hours).

-

Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV spectroscopy).

-

Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:

Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * V_A / (Area * time)

where V_A is the volume of the acceptor well and Area is the area of the filter.

Conclusion

N-methylation is a versatile and powerful strategy in peptide drug discovery. By enhancing metabolic stability, improving cell permeability, and providing conformational control, N-methylation can transform a promising peptide lead into a viable drug candidate. The systematic application of N-methyl scans, guided by structure-activity relationships and computational modeling, will continue to be a valuable tool in the development of next-generation peptide therapeutics. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of N-methylated peptides in their drug discovery programs.

References

The Biological Significance of Methionine N-Methylation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Methionine N-methylation is a fundamental biological process, underpinning a vast array of cellular functions through the donation of methyl groups. This guide provides an in-depth exploration of the core mechanisms, biological significance, and pathological implications of methionine metabolism and its associated methylation reactions. Central to this is the role of S-adenosylmethionine (SAM), the universal methyl donor, which is synthesized from methionine.[1] We will dissect the key enzymatic pathways, their regulatory functions in gene expression and protein activity, and their dysregulation in diseases such as cancer and neurodegenerative disorders. Furthermore, this document details established experimental protocols for the detection and quantification of methylation events and presents key quantitative data in a structured format to facilitate understanding and further research in this critical area of cell biology and therapeutic development.

The Methionine Cycle: The Engine of Cellular Methylation

The methionine cycle is the central metabolic pathway responsible for generating S-adenosylmethionine (SAM), the primary methyl group donor for most transmethylation reactions in the cell.[1][2] The cycle begins with the essential amino acid methionine, which must be obtained from the diet.[3]

Key Enzymatic Steps:

-

Activation of Methionine: Methionine is activated by the enzyme Methionine Adenosyltransferase (MAT), which catalyzes the transfer of an adenosyl group from ATP to methionine, forming SAM.[1][2]

-

Methyl Group Transfer: SAM donates its reactive methyl group to a vast number of acceptor substrates, including DNA, RNA, proteins, and lipids.[1] This reaction is catalyzed by a large family of enzymes called methyltransferases (MTs). The product of this transfer is S-adenosylhomocysteine (SAH).[2]

-

Regeneration of Homocysteine: SAH is a potent inhibitor of methyltransferases and must be rapidly removed.[2] The enzyme SAH hydrolase (AHCY) hydrolyzes SAH to homocysteine and adenosine.[2]

-

Regeneration of Methionine: Homocysteine is remethylated to regenerate methionine, completing the cycle. This crucial step is primarily catalyzed by methionine synthase (MS), which utilizes a methyl group from 5-methyltetrahydrofolate and requires vitamin B12 as a cofactor.[2][4]

The tight regulation of this cycle is critical for maintaining cellular homeostasis. The ratio of SAM to SAH, often referred to as the "methylation index," reflects the cell's capacity for methylation.[5][6] A high SAM/SAH ratio favors methylation, while a low ratio inhibits it.

Biological Roles of Methionine-Derived Methylation

The transfer of a methyl group from SAM is a critical post-translational modification that fine-tunes the function of major classes of biomolecules.[7]

DNA Methylation and Epigenetic Regulation

DNA methylation involves the addition of a methyl group to the cytosine base, typically within CpG dinucleotides.[4] This epigenetic mark is crucial for regulating gene expression.[5]

-

Gene Silencing: Methylation of CpG islands in gene promoter regions is generally associated with transcriptional repression, effectively "switching off" genes.[8] This is a vital mechanism for normal development, cellular differentiation, and silencing of transposable elements.

-

Genomic Instability: Aberrant DNA methylation patterns, including global hypomethylation and localized hypermethylation, are hallmarks of many cancers, leading to genomic instability and the silencing of tumor suppressor genes.[8]

Protein Methylation

Protein methylation, occurring most commonly on lysine and arginine residues, is a key post-translational modification that modulates protein function, localization, and interaction.[4]

-

Histone Modification: The methylation of histone tails is a cornerstone of the "histone code," which dictates chromatin structure and gene accessibility. Different methylation states (mono-, di-, or tri-methylation) on specific lysine or arginine residues can signal for either gene activation or repression.[4]

-

Non-Histone Protein Regulation: Methylation also regulates a wide variety of non-histone proteins, impacting signaling pathways, DNA repair, and RNA processing.

RNA Methylation

Methylation occurs on various types of RNA molecules, influencing their stability, splicing, and translation. One of the most studied modifications is N6-methyladenosine (m6A), which is installed by a "writer" complex and can be removed by "eraser" enzymes.[9] This dynamic mark is interpreted by "reader" proteins that determine the fate of the modified RNA.[9]

Methionine N-Methylation in Disease and as a Therapeutic Target

Dysregulation of methionine metabolism and the subsequent alterations in methylation patterns are implicated in a range of pathologies, making this axis a compelling target for drug development.

Cancer

Many types of cancer cells exhibit "methionine addiction," a phenomenon where they have an absolute dependency on exogenous methionine for survival and proliferation, even when normal cells do not.[10][11] This dependency is linked to elevated transmethylation reactions in cancer cells.[10]

-

Therapeutic Strategy: This metabolic vulnerability can be exploited therapeutically through methionine restriction (MR) or by using enzymes like recombinant methioninase to deplete systemic methionine levels.[10][12] This approach can induce cell cycle arrest in cancer cells and sensitize them to conventional chemotherapies.[11]

-

Targeting MAT2A: The enzyme Methionine Adenosyltransferase 2A (MAT2A) catalyzes the synthesis of SAM and is considered a promising therapeutic target.[13] Inhibition of MAT2A can deplete SAM levels, which is particularly effective in cancers with deletions of the MTAP gene, a common event in many tumors.[13]

| Therapeutic Strategy | Mechanism of Action | Effect on Cancer Cells | Status/Key Findings | References |

| Methionine Restriction (MR) | Depletes systemic methionine, reducing intracellular SAM levels. | Induces late S/G2-phase cell-cycle arrest; enhances sensitivity to chemotherapy. | Effective in preclinical models; several clinical trials are underway. | [10][11][12] |

| Recombinant Methioninase | Enzymatically degrades circulating methionine. | Inhibits tumor growth and proliferation. | Shown to be effective in patient-derived xenograft (PDOX) models. | [10][12] |

| MAT2A Inhibition | Blocks the synthesis of SAM from methionine. | Induces synthetic lethality in MTAP-deleted cancers by reducing SAM and protein methylation. | First-in-class inhibitors (e.g., AG-270, IDE397) are in clinical trials. | [13] |

| DNA Methylation Inhibition | Inhibits DNA methyltransferases (DNMTs), causing DNA hypomethylation. | Reactivates tumor suppressor genes. | Decitabine is in clinical use for myelodysplastic syndrome. | [10] |

Neurodegenerative and Other Diseases

Imbalances in the methionine cycle are linked to several non-cancerous pathologies.

-

Neurodegenerative Diseases: Elevated levels of homocysteine, a byproduct of the cycle, are associated with an increased risk for Alzheimer's and Parkinson's disease.[14][15][16] Deficiencies in SAM production can impair necessary methylation reactions in the central nervous system.[14]

-

Liver Disease: Since the liver is the primary site of methionine metabolism, disruptions in this pathway can lead to liver damage and non-alcoholic fatty liver disease.[5][17]

-

Schizophrenia: Studies in mice have shown that DNA hypermethylation induced by excess L-methionine can lead to myelin deficits and schizophrenia-like behaviors, suggesting a role for methylation in psychiatric disorders.[18]

Experimental Protocols for Studying Methionine N-Methylation

Analyzing methylation status is key to understanding its biological role. Below are methodologies for key experiments.

Protocol: In Vitro Protein Methylation Assay

This protocol is used to determine if a specific protein is a substrate for a methyltransferase enzyme.

Materials:

-

Recombinant methyltransferase enzyme.

-

Recombinant substrate protein or peptide.

-

S-adenosyl-methionine (SAM or AdoMet), either unlabeled or radiolabeled (e.g., ³H-SAM).

-

Methylation buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 20 mM KCl, 5 mM MgCl₂, 1 mM PMSF.

-

SDS-PAGE loading buffer.

-

Equipment for SDS-PAGE and autoradiography or mass spectrometry.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining 1-2 µg of the substrate protein, 1 µg of the methyltransferase, and 0.1 mM SAM (or 2 µCi ³H-SAM) in the methylation buffer.

-

Incubate the reaction mixture at 30°C overnight or for a specified time (e.g., 1-4 hours).

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes at 95°C.

-

Resolve the proteins using SDS-PAGE.

-

For Radiolabeled SAM: Dry the gel and expose it to an autoradiography film to detect the incorporation of the radioactive methyl group into the substrate.

-

For Unlabeled SAM: Excise the protein band of interest from a Coomassie-stained gel for analysis by mass spectrometry to identify the specific site(s) of methylation.[19]

Protocol: Global DNA Methylation Analysis via ELISA

This method provides a rapid, high-throughput quantification of global 5-methylcytosine (5mC) levels.

Materials:

-

Purified genomic DNA (50-100 ng per sample).

-

Commercially available global DNA methylation ELISA kit (e.g., from Active Motif, Abcam). These kits typically include capture and detection antibodies, coated plates, and standards.

-

Microplate reader.

Procedure:

-

Follow the manufacturer's instructions for the specific kit. A generalized workflow is as follows:

-

Bind the purified DNA samples to the wells of the strip plate, which are specifically coated to have a high affinity for DNA.

-

Add the capture antibody, which is specific for 5-methylcytosine (5mC). Incubate to allow binding.

-

Wash the wells to remove any unbound antibody.

-

Add the detection antibody, which is an HRP-conjugated secondary antibody. Incubate.

-

Wash the wells again.

-

Add the HRP substrate solution to the wells to develop a colorimetric reaction.

-

Stop the reaction with the provided stop solution.

-

Measure the absorbance on a microplate reader at the recommended wavelength (e.g., 450 nm).

-

Calculate the 5mC percentage in each sample by comparing its absorbance to a standard curve generated with the provided methylated DNA standards.[20]

Protocol: Workflow for Proteomic Identification of Methylation Sites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific methylation sites on proteins at a proteome-wide scale.[21]

Procedure Overview:

-

Protein Extraction and Digestion: Extract total protein from cells or tissues. Denature, reduce, and alkylate the proteins, followed by enzymatic digestion (typically with trypsin) to generate peptides.

-

Enrichment of Methylated Peptides (Optional but Recommended): To increase detection sensitivity, enrich for methylated peptides using affinity purification methods, such as antibodies specific for mono- or di-methyl lysine.[21]

-

LC Separation: Separate the complex peptide mixture using high-performance liquid chromatography (HPLC), which separates peptides based on their physicochemical properties (e.g., hydrophobicity).

-

Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects specific peptides, fragments them, and measures the m/z of the resulting fragment ions (MS2 or MS/MS scan).

-

Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database. Software algorithms identify peptides by matching the experimental fragment ion patterns to theoretical patterns. The mass shift corresponding to methylation (+14.01565 Da for each methyl group) is specified as a variable modification to identify methylated residues.[21]

Conclusion

Methionine N-methylation is a pivotal cellular process with far-reaching implications for health and disease. The methionine cycle's production of SAM fuels a complex network of methylation reactions that are essential for epigenetic gene regulation and the fine-tuning of protein function. The "methionine addiction" of cancer cells has opened a promising therapeutic window, with strategies targeting methionine metabolism now entering clinical trials. Concurrently, a deeper understanding of methylation's role in neurodegeneration and other diseases continues to reveal new avenues for intervention. The continued development and application of advanced analytical techniques to study the "methylome" will be crucial for translating these fundamental biological insights into novel diagnostics and effective therapies.

References

- 1. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 2. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine (Met): An Essential Amino Acid to Never Forget | Optimus Medica [optimusmedica.com]

- 4. Methylation - Wikipedia [en.wikipedia.org]

- 5. Role of methionine on epigenetic modification of DNA methylation and gene expression in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspects quantitatifs de la production laitière des brebis. VIII. - Variation des paramètres génétiques avec le niveau de production du troupeau et l'age [agris.fao.org]

- 7. N-methylation of peptides and proteins: an important element for modulating biological functions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. N6-methyladenosine methylation emerges as a key target for treating acute lung injury | EurekAlert! [eurekalert.org]

- 10. Combination Methionine-methylation-axis Blockade: A Novel Approach to Target the Methionine Addiction of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mednexus.org [mednexus.org]

- 13. researchgate.net [researchgate.net]

- 14. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. system.mthfrdoctors.com [system.mthfrdoctors.com]

- 17. news-medical.net [news-medical.net]

- 18. Frontiers | DNA Hypermethylation Induced by L-Methionine Leads to Oligodendroglial and Myelin Deficits and Schizophrenia-Like Behaviors in Adolescent Mice [frontiersin.org]

- 19. pubcompare.ai [pubcompare.ai]

- 20. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Emerging technologies to map the protein methylome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Nα-Boc-N-methyl-L-methionine (Boc-N-Me-Met-OH)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylated amino acids are of significant interest in peptide-based drug discovery as they can enhance proteolytic stability, improve cell permeability, and modulate conformation.[1] However, the solid-phase synthesis of peptides containing these residues, particularly N-methylated methionine, presents unique challenges. The steric hindrance of the N-methyl group can impede coupling reactions, while the methionine side chain is susceptible to oxidation and S-alkylation during acidic cleavage.[2][3] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-N-Me-Met-OH using Boc/Bzl protection strategy, addressing these specific challenges.

Key Challenges

-

Steric Hindrance: The N-methyl group on the alpha-amine sterically hinders the approach of the activated carboxyl group of the incoming amino acid, potentially leading to incomplete coupling.[1]

-

Methionine Oxidation: The thioether side chain of methionine is prone to oxidation to methionine sulfoxide, especially during the final cleavage step.[3]

-

S-alkylation: During the acidic conditions of cleavage, the methionine side chain can be alkylated (e.g., tert-butylated) by carbocations generated from protecting groups.[2]

-

N-terminal Side Reactions: Peptides with an acetylated N-methylamino acid at the N-terminus may experience loss of this residue during TFA cleavage.[2]

To overcome these challenges, specific considerations for coupling reagents and cleavage cocktails are essential.

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound on a Merrifield resin.

Materials and Reagents

| Reagent | Supplier | Purpose |

| This compound | e.g., Sigma-Aldrich | N-methylated methionine building block |

| Merrifield Resin (1% DVB, 100-200 mesh) | e.g., Sigma-Aldrich | Solid support |

| Dichloromethane (DCM) | Various | Solvent for washing and reactions |

| N,N-Dimethylformamide (DMF) | Various | Solvent for washing and reactions |

| Trifluoroacetic acid (TFA) | Various | Reagent for Boc deprotection and cleavage |

| Diisopropylethylamine (DIEA) | Various | Base for neutralization |

| Dicyclohexylcarbodiimide (DCC) | Various | Coupling reagent |

| N-Hydroxybenzotriazole (HOBt) | Various | Coupling additive to reduce racemization |

| PyBOP/HOAt or HATU | Various | Recommended coupling reagents for sterically hindered couplings |

| Anhydrous Hydrofluoric Acid (HF) | Specialized | Reagent for final cleavage from Merrifield resin |

| Anisole | Various | Scavenger for cleavage |

| Thioanisole | Various | Scavenger for cleavage |

| 1,2-Ethanedithiol (EDT) | Various | Scavenger for cleavage |

| Diethyl ether (cold) | Various | For peptide precipitation |

Step 1: Resin Loading (Esterification of the C-terminal Amino Acid)

The first Boc-protected amino acid is attached to the Merrifield resin via an ester linkage. The cesium salt method is commonly used to minimize racemization.[4]

-

Preparation of Cesium Salt: Dissolve Boc-Amino Acid (1.1 eq) in a solution of methanol and water. Neutralize with an aqueous solution of Cs2CO3. Lyophilize to obtain the Boc-amino acid cesium salt.

-